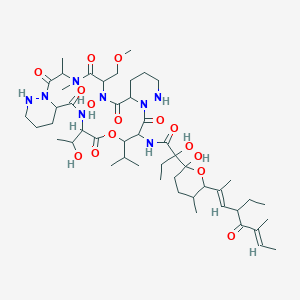![molecular formula C23H29FO3 B011421 4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid CAS No. 106291-00-3](/img/structure/B11421.png)
4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid
Vue d'ensemble
Description
4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly referred to as DFBA and has been a subject of research in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DFBA is not fully understood. However, it is believed that DFBA interacts with the lipid bilayer of the cell membrane, causing changes in its structure and function. This, in turn, affects various cellular processes, leading to the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
DFBA has been shown to have a variety of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. DFBA has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
DFBA has several advantages for use in lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also relatively easy to synthesize, making it readily available for research purposes. However, DFBA has some limitations. It has low solubility in water, making it difficult to use in aqueous systems. It also exhibits low thermal stability, which may limit its use in high-temperature applications.
Orientations Futures
There are several future directions for research on DFBA. One potential area of research is the development of new liquid crystal materials based on DFBA. Another area of research is the exploration of DFBA's potential as an anti-inflammatory and anti-cancer agent. Additionally, the development of new synthesis methods for DFBA could lead to improvements in its purity and yield. Finally, the study of DFBA's interaction with the cell membrane could provide insights into its mechanism of action and potential applications in drug delivery.
Applications De Recherche Scientifique
DFBA has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of DFBA is in the field of liquid crystals. DFBA has been shown to exhibit liquid crystalline behavior, making it a potential candidate for use in liquid crystal displays (LCDs).
Propriétés
Numéro CAS |
106291-00-3 |
|---|---|
Nom du produit |
4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid |
Formule moléculaire |
C23H29FO3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
4-(4-decoxy-3-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C23H29FO3/c1-2-3-4-5-6-7-8-9-16-27-22-15-14-20(17-21(22)24)18-10-12-19(13-11-18)23(25)26/h10-15,17H,2-9,16H2,1H3,(H,25,26) |
Clé InChI |
TWLXKGVJNYLMFX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Synonymes |
4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

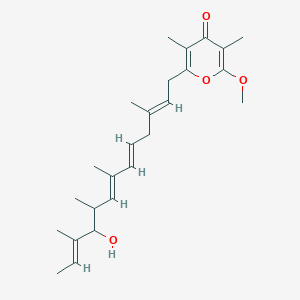
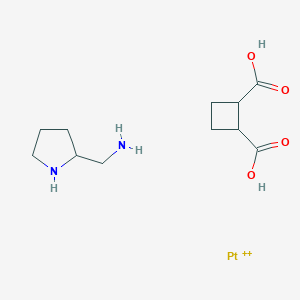

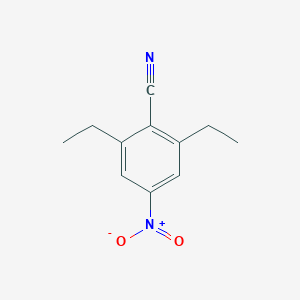

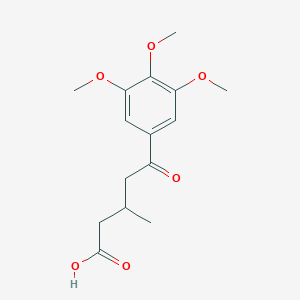
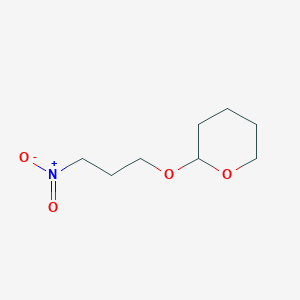
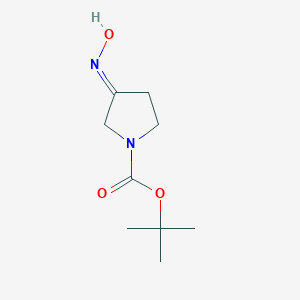
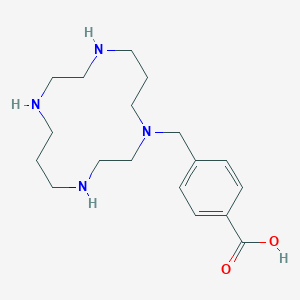
![Cucurbit[8]uril](/img/structure/B11357.png)

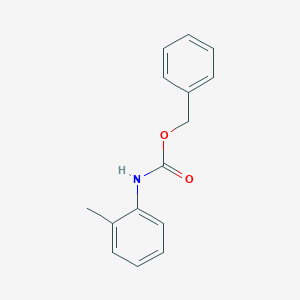
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
